molecular formula C22H14N2O3S B11039461 6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No.: B11039461
M. Wt: 386.4 g/mol
InChI Key: DYBGTOGVAYUSGH-UHFFFAOYSA-N
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Description

6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a complex organic compound that features a unique structure combining a nitrophenyl group, a benzoindeno core, and a thiazepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol typically involves multi-step organic reactions. One common method begins with the preparation of the benzoindeno core, followed by the introduction of the thiazepin ring and the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzoindeno core and thiazepin ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one: A similar compound with a different substitution pattern on the nitrophenyl group.

    1,3,5-tris(4-nitrophenyl)benzene: Another compound featuring multiple nitrophenyl groups attached to a benzene ring.

Uniqueness

6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H14N2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

11-(4-nitrophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H14N2O3S/c25-21-16-6-2-1-5-15(16)20-19(21)22(13-9-11-14(12-10-13)24(26)27)28-18-8-4-3-7-17(18)23-20/h1-12,22-23H

InChI Key

DYBGTOGVAYUSGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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